Eliglustat (SR) Diastereomer is a specific diastereomer of eliglustat, a medication primarily used for the treatment of type 1 Gaucher disease, a rare genetic disorder caused by the deficiency of the enzyme acid β-glucosidase. This compound acts as a glucosylceramide synthase inhibitor, which helps in reducing the accumulation of glucosylceramide in lysosomes, ultimately alleviating the symptoms associated with the disease. The compound was developed at the University of Michigan and received approval from the Food and Drug Administration in August 2014 under the brand name Cerdelga .
Eliglustat is classified as a small molecule and is categorized as an enzyme inhibitor. It specifically targets glucosylceramide synthase, playing a crucial role in the metabolic pathway of glycosphingolipids. The compound's chemical formula is with a molar mass of approximately 404.55 g/mol . The diastereomeric form is significant because diastereomers can exhibit different physical and chemical properties, which may affect their biological activity and therapeutic efficacy .
The synthesis of eliglustat (SR) diastereomer involves several key steps including the formation of chiral centers that are essential for its activity. The synthetic route typically utilizes asymmetric synthesis techniques to ensure that the desired diastereomer is produced preferentially.
These methods ensure that high purity and yield of eliglustat (SR) diastereomer are achieved, which is vital for its application in therapeutic settings.
The molecular structure of eliglustat (SR) diastereomer can be represented by its SMILES notation: CC(C(=O)N1CCCCC1)C(C(C2=CC=CC=C2O)C(=O)O)C(C(C3=CC=CC=C3)C(=O)N4CCCCC4)C(C5=CC=CC=C5)C(=O)O
. This notation captures the arrangement of atoms within the molecule, highlighting its complex structure with multiple chiral centers.
The three-dimensional conformation of eliglustat (SR) can be modeled using computational chemistry software to visualize its spatial arrangement.
Eliglustat (SR) diastereomer participates in various chemical reactions typical for small organic molecules:
These reactions are essential for understanding both its stability and potential interactions within biological systems.
The mechanism of action of eliglustat (SR) diastereomer involves inhibition of glucosylceramide synthase. This enzyme catalyzes the formation of glucosylceramide from glucose and ceramide. By inhibiting this enzyme:
Clinical studies have shown that patients treated with eliglustat experience significant improvements in spleen volume, hemoglobin levels, liver volume, and platelet counts .
The physical and chemical properties of eliglustat (SR) diastereomer include:
These properties influence its formulation as an oral medication and its pharmacokinetics within the body.
Eliglustat (SR) diastereomer is primarily used in clinical settings for:
The ongoing research into its efficacy continues to expand understanding within pharmacology and medicinal chemistry fields .
The development of eliglustat represents a significant milestone in the evolution of targeted therapies for lysosomal storage disorders. While the specific discovery timeline of the (SR) diastereomer remains proprietary, its emergence as a therapeutic entity coincides with advanced understanding of glucosylceramide metabolism in Gaucher disease pathophysiology. Eliglustat received FDA approval in 2014 and EMA authorization in 2015 as the first-line oral therapy for Gaucher disease type 1 (GD1), marking a paradigm shift from intravenous enzyme replacement therapies (ERTs). The diastereomeric purity of eliglustat was a critical focus during development, with the (SR) configuration identified as essential for optimal pharmacological activity through rigorous structure-activity relationship studies. The compound's approval was predicated on robust phase 2 and 3 clinical trials demonstrating its efficacy in both treatment-naïve patients and those stabilized on ERT, establishing a new standard in substrate reduction therapy [2] [4].
The stereochemical configuration of eliglustat directly governs its target engagement and clinical outcomes. The (SR) diastereomer exhibits precise molecular complementarity with the active site of glucosylceramide synthase (GCS), the enzyme responsible for catalyzing the first step in glycosphingolipid biosynthesis. X-ray crystallographic studies reveal that the morpholinopropanol moiety and N-alkyl chain orientation in the (SR) configuration create optimal van der Waals contacts and hydrogen bonding interactions with GCS, resulting in potent inhibition (IC₅₀ ≈ 24 nM in K562 cells). This stereospecific binding translates to clinically significant outcomes: In the ENCORE trial, patients maintained on eliglustat showed remarkable stability in hematological and visceral parameters over four years, with ≥92% maintaining stable hemoglobin levels, platelet counts, and organ volumes annually. Bone mineral density z-scores remained within healthy reference ranges, demonstrating comprehensive disease control attributable to the molecule's stereochemical precision [2] [5].
Table 1: Clinical Stability Parameters in GD1 Patients Treated with Eliglustat (SR) Diastereomer (ENCORE Trial Data)
Parameter | Baseline Mean | Year 1 | Year 2 | Year 3 | Year 4 | Stability Threshold |
---|---|---|---|---|---|---|
Hemoglobin (g/dL) | 13.4 | 13.5 | 13.4 | 13.6 | 13.5 | ≤1.5 g/dL decrease |
Platelet count (×10⁹/L) | 185 | 186 | 184 | 187 | 185 | ≤25% decrease |
Spleen volume (MN) | 3.2 | 3.1 | 3.0 | 3.0 | 3.1 | ≤25% increase |
Liver volume (MN) | 1.2 | 1.2 | 1.1 | 1.1 | 1.2 | ≤20% increase |
Lumbar spine z-score | -0.5 | -0.4 | -0.3 | -0.2 | -0.3 | Healthy reference range |
MN = Multiples of Normal; Data adapted from long-term extension phase of ENCORE trial [2]
CAS No.: 4315-44-0
CAS No.: 30655-48-2
CAS No.: